molecular formula C5H7B B1653687 (Bromomethylidene)cyclobutane CAS No. 1905-06-2

(Bromomethylidene)cyclobutane

Cat. No.: B1653687
CAS No.: 1905-06-2
M. Wt: 147.01 g/mol
InChI Key: HIIAWPLDUSIIEM-UHFFFAOYSA-N
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Description

(Bromomethylidene)cyclobutane is a unique organic compound characterized by a cyclobutane ring with a bromomethylidene substituent. This compound is of significant interest due to its strained ring structure, which imparts unique chemical properties and reactivity. The molecular formula of this compound is C5H7Br, and it has a molecular weight of 147.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethylidene)cyclobutane can be synthesized through various methods, with one of the most common being the [2+2] cycloaddition reaction. This reaction involves the photochemical or thermal activation of alkenes to form cyclobutane rings . For instance, the reaction of a suitable alkene with bromine under UV light can yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale [2+2] cycloaddition reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (Bromomethylidene)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (Bromomethylidene)cyclobutane primarily involves its strained ring structure, which makes it highly reactive. The compound can undergo ring-opening reactions, releasing strain energy and forming more stable products. This reactivity is harnessed in various synthetic applications, where the compound acts as a versatile intermediate .

Properties

IUPAC Name

bromomethylidenecyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIAWPLDUSIIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CBr)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511965
Record name (Bromomethylidene)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1905-06-2
Record name (Bromomethylidene)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Bromomethylidene)cyclobutane
Reactant of Route 2
(Bromomethylidene)cyclobutane
Reactant of Route 3
(Bromomethylidene)cyclobutane
Reactant of Route 4
(Bromomethylidene)cyclobutane
Reactant of Route 5
(Bromomethylidene)cyclobutane
Reactant of Route 6
(Bromomethylidene)cyclobutane

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